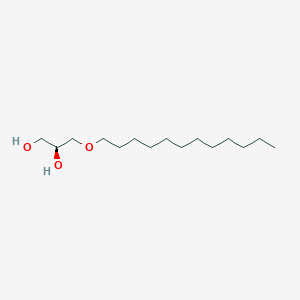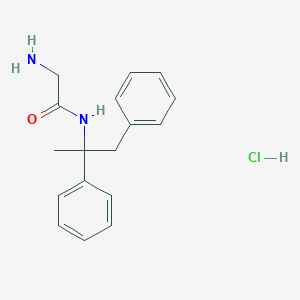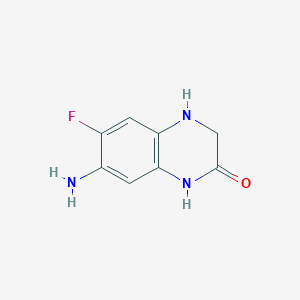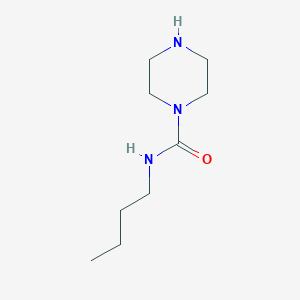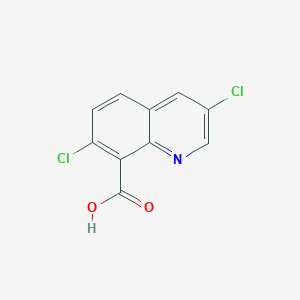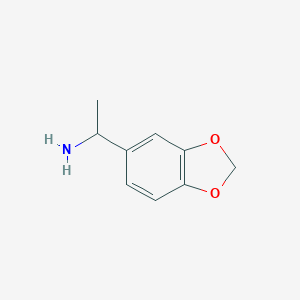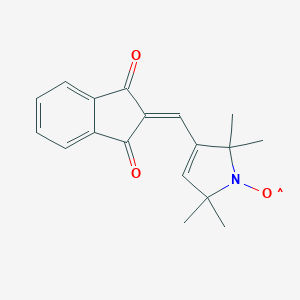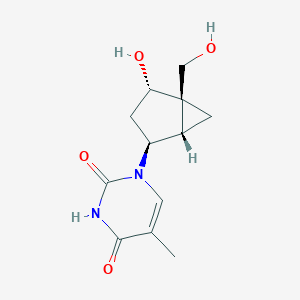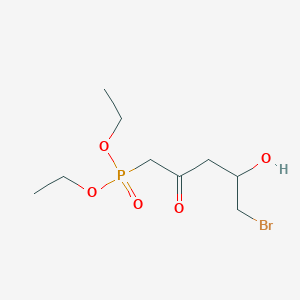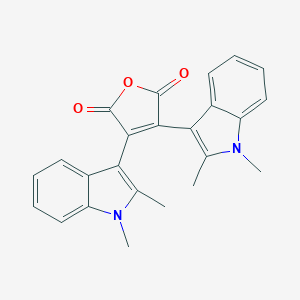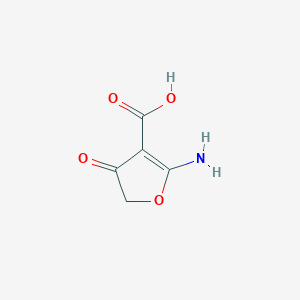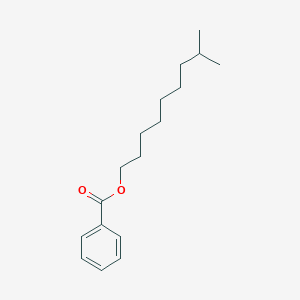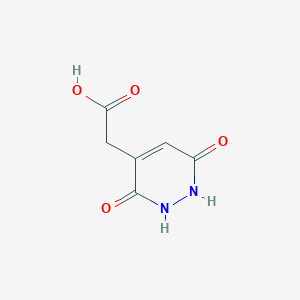![molecular formula C9H8Cl2FNO B055439 2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone CAS No. 123732-74-1](/img/structure/B55439.png)
2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone, also known as DF-MPA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DF-MPA is a derivative of the well-known drug methylenedioxymethamphetamine (MDMA), which is commonly known as ecstasy. However, unlike MDMA, DF-MPA is not a recreational drug and is used purely for research purposes.
Wirkmechanismus
The exact mechanism of action of 2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone is not fully understood, but it is believed to act as a dopamine and serotonin reuptake inhibitor. This means that it prevents the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain. This increase in neurotransmitter levels is thought to be responsible for the neuroprotective effects of 2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone.
Biochemische Und Physiologische Effekte
2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improved mood and cognitive function. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. It also has a long half-life, which makes it useful for studying long-term effects. However, one limitation of 2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone is that it is not very water-soluble, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone. One area of interest is in the development of new drugs based on 2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone that may be useful in the treatment of neurodegenerative diseases. Another area of research is in the study of the long-term effects of 2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone on the brain and the development of tolerance to its effects. Additionally, 2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone may be useful in the study of the molecular mechanisms underlying addiction and drug abuse.
Synthesemethoden
2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone can be synthesized through a multistep process that involves the reaction of 4-fluoro-2-nitroaniline with 2,2-dichloroethyl ketone in the presence of a reducing agent such as iron powder. The resulting product is then treated with methylamine to produce 2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone has been widely studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of neuroscience, where 2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
123732-74-1 |
|---|---|
Produktname |
2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone |
Molekularformel |
C9H8Cl2FNO |
Molekulargewicht |
236.07 g/mol |
IUPAC-Name |
2,2-dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone |
InChI |
InChI=1S/C9H8Cl2FNO/c1-13-7-4-5(12)2-3-6(7)8(14)9(10)11/h2-4,9,13H,1H3 |
InChI-Schlüssel |
JLKNTULZNDOAMX-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=CC(=C1)F)C(=O)C(Cl)Cl |
Kanonische SMILES |
CNC1=C(C=CC(=C1)F)C(=O)C(Cl)Cl |
Synonyme |
Ethanone, 2,2-dichloro-1-[4-fluoro-2-(methylamino)phenyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile](/img/structure/B55356.png)
